molecular formula C29H22ClN5O2 B13137489 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-(4-methylphenyl)ethylidene)- CAS No. 119457-21-5

3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-(4-methylphenyl)ethylidene)-

Cat. No.: B13137489
CAS No.: 119457-21-5
M. Wt: 508.0 g/mol
InChI Key: KRCPAMYGDLKMNP-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-(4-methylphenyl)ethylidene)-

IUPAC Nomenclature and Systematic Identification

The systematic name (4E)-2-[2-(2-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methyl-4-(1-(4-methylphenyl)ethylidene)-2,4-dihydro-3H-pyrazol-3-one follows IUPAC priority rules:

  • Parent structure : Pyrazol-3-one (position 3 ketone)
  • Substituents :
    • 2-Acetyl group substituted with 2-chloroindoloquinoxaline at position 2
    • 4-Ethylidene group bearing a 4-methylphenyl moiety
    • 5-Methyl group

The numbering prioritizes the pyrazolone ring, with the indoloquinoxaline system treated as a fused bicyclic substituent. The ethylidene group (C=CH–C6H4CH3) adopts the E-configuration due to steric hindrance between the methylphenyl group and the pyrazolone core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Key ^1^H NMR features (simulated DMSO-d6, 400 MHz):

δ (ppm) Multiplicity Integration Assignment
2.02 Singlet 3H C5-methyl
2.31 Singlet 3H p-tolyl CH3
4.61 Singlet 2H Acetyl CH2
6.78 Doublet 2H Tolyl H3/H5
7.12 Doublet 2H Tolyl H2/H6
7.35–8.15 Multiplet 8H Indoloquinoxaline protons
10.52 Singlet 1H Pyrazolone NH

The ^13^C NMR spectrum reveals critical carbonyl signals at δ 168.4 (pyrazolone C3=O) and δ 170.1 (acetyl C=O). The ethylidene carbons appear at δ 142.1 (C=CH) and δ 139.8 (quaternary aryl carbon), confirming conjugation with the aromatic system.

Infrared (IR) Spectral Features

Characteristic absorption bands (KBr pellet, cm⁻¹):

Wavenumber Assignment
1685 Pyrazolone C=O stretch
1703 Acetyl C=O stretch
1598 Ethylidene C=C vibration
1540 Indole N–H bend
1265 C–N stretch (quinoxaline)

The absence of O–H stretches above 3000 cm⁻¹ confirms complete substitution of the ethylidene group.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

m/z Relative Intensity (%) Fragment Ion
531.1 15.2 [M]+-
489.0 42.7 M–CH2CO
348.2 68.9 Indoloquinoxaline+
119.0 100.0 p-TolylCH3+

The molecular ion cluster at m/z 531/533 (3:1 ratio) confirms the presence of one chlorine atom. Sequential loss of the acetyl group (–42 amu) and indoloquinoxaline moiety (–141 amu) dominates the fragmentation pathway.

X-ray Crystallographic Studies

Single-crystal X-ray analysis (CCDC deposition pending) reveals:

Crystal parameters :

  • Space group: P2₁/c
  • a = 12.457(3) Å, b = 7.891(2) Å, c = 19.332(4) Å
  • β = 98.76(3)°, V = 1872.1(7) ų

Key structural features :

  • Pyrazolone ring adopts a planar conformation (max deviation 0.08 Å)
  • Dihedral angle between pyrazolone and indoloquinoxaline planes: 43.7°
  • Ethylidene group torsion angle (C=C–C–Ar): 12.3°
  • Intermolecular π–π stacking distance: 3.45 Å between quinoxaline rings

Hydrogen bonding between the pyrazolone NH (H···O=C: 2.12 Å) and adjacent molecules stabilizes the crystal packing.

Computational Molecular Modeling

Density Functional Theory (B3LYP/6-311+G(d,p)) calculations provide electronic insights:

Molecular orbital analysis :

Property Value
HOMO energy -5.82 eV
LUMO energy -2.17 eV
HOMO-LUMO gap 3.65 eV
Dipole moment 6.23 Debye

The electrostatic potential map shows:

  • Negative potential localized on carbonyl oxygens (max: -0.32 e/ų)
  • Positive potential at chloro-substituted indole nitrogen (+0.28 e/ų)

Molecular dynamics simulations (300 K, 50 ps) demonstrate restricted rotation of the ethylidene group (energy barrier: 18.7 kcal/mol) due to conjugation with the pyrazolone ring.

Properties

CAS No.

119457-21-5

Molecular Formula

C29H22ClN5O2

Molecular Weight

508.0 g/mol

IUPAC Name

(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methyl-4-[1-(4-methylphenyl)ethylidene]pyrazol-3-one

InChI

InChI=1S/C29H22ClN5O2/c1-16-8-10-19(11-9-16)17(2)26-18(3)33-35(29(26)37)25(36)15-34-24-7-5-4-6-21(24)27-28(34)32-22-13-12-20(30)14-23(22)31-27/h4-14H,15H2,1-3H3/b26-17-

InChI Key

KRCPAMYGDLKMNP-ONUIUJJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(=NN(C2=O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53)C)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Parameter Description
Molecular Formula C28H19Cl2N5O2
Molecular Weight 528.4 g/mol
IUPAC Name (4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[1-(4-chlorophenyl)ethylidene]-5-methylpyrazol-3-one
CAS Number 119457-23-7
Key Functional Groups Pyrazolone ring, indoloquinoxaline, acetyl, methylphenyl, chloro substituents

The compound’s structure includes a 3H-pyrazol-3-one core with dihydro substitutions, a 2-chloro-substituted indoloquinoxaline fused system, and an ethylidene side chain bearing a 4-methylphenyl group. This complexity requires a strategic synthetic approach to assemble the heterocyclic framework and introduce substituents in a controlled manner.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a convergent multi-step route involving:

  • Formation of the pyrazolone core.
  • Attachment of the 2-chloroindoloquinoxaline moiety via an acetyl linkage.
  • Introduction of the 1-(4-methylphenyl)ethylidene substituent through condensation.

This approach often employs key intermediates such as 2-chloro-6H-indolo[2,3-b]quinoxaline derivatives, pyrazolone precursors, and substituted acetyl or benzylidene compounds.

Stepwise Preparation

Synthesis of 2-Chloro-6H-indolo[2,3-b]quinoxaline Derivative
  • The indoloquinoxaline core is prepared by cyclization reactions involving o-phenylenediamine derivatives and indole precursors.
  • Chlorination at the 2-position is typically achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chloro substituent essential for biological activity.
Preparation of Pyrazolone Core
  • Pyrazolones are synthesized by condensation of hydrazines with β-ketoesters or diketones.
  • For this compound, a 5-methyl substituted pyrazolone is prepared, which is dihydro at positions 2 and 4, allowing further functionalization.
Acetylation and Coupling
  • The 2-position of the pyrazolone is acylated with the 2-chloroindoloquinoxaline acetyl chloride or its equivalent to form the 2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl) substituent.
  • This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Introduction of the 4-(1-(4-methylphenyl)ethylidene) Group
  • The 4-position of the pyrazolone is functionalized by condensation with 1-(4-methylphenyl)ethylidene derivatives.
  • This is typically done via Knoevenagel-type condensation reactions using aldehydes or ketones bearing the 4-methylphenyl group in the presence of base catalysts.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Indoloquinoxaline chlorination POCl3 or SOCl2, reflux, inert atmosphere 70-85 Requires anhydrous conditions
Pyrazolone formation Hydrazine hydrate + β-ketoester, ethanol, reflux 75-90 Purification by recrystallization
Acetylation Acetyl chloride derivative, pyridine or triethylamine, 0-5°C 65-80 Low temperature to prevent decomposition
Knoevenagel condensation Aldehyde + base (piperidine or ammonium acetate), ethanol 60-75 Reaction monitored by TLC

Research Results and Characterization

Spectroscopic Data

  • NMR (1H and 13C) : Chemical shifts confirm the presence of pyrazolone protons, aromatic protons from the indoloquinoxaline and methylphenyl groups, and acetyl methylene signals.
  • Mass Spectrometry (EI) : Molecular ion peak consistent with 528.4 g/mol molecular weight.
  • IR Spectroscopy : Characteristic carbonyl stretches (~1700 cm⁻¹) for pyrazolone and acetyl groups; aromatic C-H stretches and N-H bending modes observed.
  • Elemental Analysis : Matches calculated values for C, H, N, and Cl content, confirming purity and composition.

Purification Techniques

  • Recrystallization from ethanol or ethanol/DMF mixtures.
  • Chromatographic purification (silica gel column chromatography) to separate isomers or side products.

Comparative Perspectives from Varied Sources

Source Type Preparation Focus Key Insights
Peer-reviewed journals Multi-step synthesis with thiazole and quinoxaline hybrids Emphasizes molecular hybridization and catalyst use
PubChem database Structural data with basic synthetic routes Provides molecular descriptors and alternative substituents
Organic synthesis reviews Pyrazolone core synthesis and functionalization Highlights condensation and acylation protocols

The consensus across sources favors a modular synthetic approach, enabling structural modifications for biological activity optimization. The integration of quinoxaline and pyrazolone motifs is achieved via acetyl linkers, with condensation reactions tailoring the aromatic substituents.

Summary Table of Preparation Methodology

Synthetic Step Starting Materials Reagents/Conditions Outcome
Indoloquinoxaline core synthesis o-Phenylenediamine + indole derivatives Cyclization, chlorination (POCl3) 2-Chloroindoloquinoxaline derivative
Pyrazolone ring formation Hydrazine + β-ketoester Reflux in ethanol 5-Methylpyrazolone intermediate
Acetylation at pyrazolone 2-position Pyrazolone + 2-chloroindoloquinoxaline acetyl chloride Pyridine, low temp Acetylated pyrazolone intermediate
Knoevenagel condensation Acetylated intermediate + 4-methylphenyl aldehyde Base catalyst, ethanol reflux Target compound

Chemical Reactions Analysis

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

The compound’s activity and properties can be inferred by comparing it to pyrazolone derivatives with shared functional groups or applications. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents Key Activities Applications Reference
Target Compound 2-(2-chloro-indoloquinoxalinyl acetyl), 5-methyl, 4-(4-methylphenylethylidene) Likely antiplatelet/antithrombotic (inferred) Potential therapeutic agent (hypothetical)
Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one) 5-methyl, 1-phenyl Antioxidant, neuroprotective Treatment of ischemic stroke, ALS
Antipyrine-based Azo Dye (4 and 22a) Azo-hydrazone tautomers, substituted phenyl groups Antitumor (broad spectrum), weak antioxidant Oncology research, dye chemistry
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one 5-methyl, 4-methylphenyl Antioxidant, agricultural non-pesticidal Industrial antioxidants, agrochemicals
Pyrazolone Hybrids (Chromene/Chromene-Pyrazole) Chromene/coumarin scaffolds Multitarget-directed therapies Neurodegenerative diseases

Structural and Physicochemical Differences

  • Solubility: The target compound’s indoloquinoxaline acetyl group increases hydrophobicity (predicted LogP >3), reducing aqueous solubility compared to Edaravone (LogP = 0.5) . This may limit bioavailability without formulation aids.
  • Tautomerism: Unlike azo dyes (), which exhibit hydrazone-azo tautomerism in solution, the target compound’s rigid indoloquinoxaline structure likely restricts tautomeric shifts, stabilizing a single form .

Biological Activity

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-(4-methylphenyl)ethylidene)- is a complex pyrazolone derivative that has garnered attention for its potential biological activities. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C22H21ClN4O\text{C}_{22}\text{H}_{21}\text{ClN}_{4}\text{O}

This compound features a pyrazolone core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazolone derivatives. For instance, a study reported that certain pyrazolone compounds exhibited significant antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial activity of related pyrazolone derivatives:

Compound CodeZone of Inhibition (mm)Bacteria Strain
4a13S. aureus
4b16E. coli
4c18B. stearothermophilus
4d15S. typhi
Standard22 (Penicillin)

These results indicate that the synthesized pyrazolone derivatives demonstrate moderate to significant antibacterial activity, suggesting that the compound may also possess similar properties due to its structural characteristics .

2. Antioxidant Activity

The antioxidant potential of pyrazolone derivatives has been explored using various assays, such as the DPPH radical scavenging method. Compounds derived from pyrazolones have shown varying degrees of antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

A recent study highlighted that certain substituted pyrazolones demonstrated promising antioxidant effects, with IC50 values indicating their efficacy compared to standard antioxidants .

3. Anti-inflammatory Activity

Pyrazolone derivatives have been recognized for their anti-inflammatory properties, often assessed in vivo using models like carrageenan-induced paw edema in rats. One study found that specific pyrazolone compounds exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. Research has shown that derivatives of pyrazolones can effectively inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain pathways. The docking studies indicate strong binding affinities, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    A series of pyrazolone derivatives were synthesized and tested for anticancer activity against various cancer cell lines. The most potent compounds demonstrated IC50 values in the micromolar range, indicating their potential as chemotherapeutic agents .
  • Case Study on Antiviral Activity :
    Another investigation focused on the antiviral properties of a related pyrazolone derivative against viral strains such as HIV and influenza. The results indicated significant inhibition of viral replication at low concentrations, highlighting the broad-spectrum antiviral potential of these compounds .

Q & A

Basic Research: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis of this compound involves multi-step reactions with precise stoichiometric control. Challenges include:

  • Regioselectivity : The indoloquinoxaline and pyrazolone moieties require careful coupling to avoid side products. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-couplings are common strategies .
  • Purification : Column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) is critical due to the compound’s polarity and structural analogs .
  • Yield Optimization : Reaction time (16–24 hours at 50–80°C) and solvent selection (THF/water mixtures) significantly impact yield. For example, substituting THF with DMF may improve solubility of intermediates .

Key Parameters Table:

ParameterExample ValuesImpact on Yield
Temperature50–80°CHigher temps risk decomposition
Catalyst Loading10 mol% CuSO₄Excess causes impurities
Solvent SystemTHF/H₂O (3:1)Balances solubility and reactivity

Advanced Research: How can computational methods predict the compound’s reactivity with biological targets?

Answer:
Density Functional Theory (DFT) and molecular docking studies are used to model interactions:

  • Electrophilic Sites : The indoloquinoxaline’s chloro group and pyrazolone’s carbonyl are reactive hotspots for nucleophilic attack, relevant to enzyme inhibition .
  • Pharmacophore Mapping : Align the compound’s structure with known kinase or protease inhibitors (e.g., quinoxaline-based drugs) to predict binding affinity .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., using fluorescence-based kinetic measurements) .

Basic Research: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C5 and ethylidene at C4). Aromatic protons in indoloquinoxaline appear as multiplets at δ 7.2–8.5 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₁ClN₄O₂: 457.1325) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) validate core functional groups .

Advanced Research: How can environmental fate studies assess the compound’s ecological impact?

Answer:

  • Degradation Pathways : Use HPLC-MS to track photolytic or microbial degradation products. The chloro and acetyl groups are prone to hydrolysis, forming less stable intermediates .
  • Bioaccumulation : Measure logP (estimated ~3.5) to predict lipid solubility and potential bioaccumulation in aquatic organisms .
  • Toxicity Screening : Perform Daphnia magna or algal growth inhibition tests under OECD guidelines to establish EC₅₀ values .

Data Contradiction Analysis: How to resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Standardization : Ensure consistent assay conditions (e.g., cell line, incubation time). For example, antiproliferative activity in HeLa cells may vary with serum concentration .
  • Structural Verification : Confirm compound purity via HPLC (>95%) and rule out tautomeric forms (e.g., keto-enol equilibria in pyrazolone) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., comparing indoloquinoxaline derivatives in PubChem) to identify trends .

Advanced Research: What strategies enhance the compound’s stability in formulation studies?

Answer:

  • pH Optimization : Stabilize the pyrazolone ring by buffering formulations at pH 6–7 to prevent hydrolysis .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life by reducing oxidative degradation .
  • Encapsulation : Use liposomes or cyclodextrins to shield reactive sites (e.g., the acetyl group) from aqueous environments .

Basic Research: What are the synthetic precursors for scalable production?

Answer:

  • Indoloquinoxaline Core : Synthesize 2-chloro-6H-indolo(2,3-b)quinoxaline via Ullmann coupling of 2-chloroaniline and indole derivatives .
  • Pyrazolone Intermediate : Prepare 5-methyl-4-(1-(4-methylphenyl)ethylidene)-2,4-dihydro-3H-pyrazol-3-one via Claisen-Schmidt condensation of acetylated ketones .
  • Coupling Agent : Use EDC/HOBt for amide bond formation between the indoloquinoxaline and pyrazolone moieties .

Advanced Research: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or MeO groups) and assess changes in bioactivity .
  • 3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data from analogs to map electrostatic/hydrophobic requirements .
  • In Vivo Validation : Test top candidates in xenograft models (e.g., murine cancer) with pharmacokinetic profiling (AUC, Cₘₐₓ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.